molecular formula C9H9NO B086150 Indole-4-methanol CAS No. 1074-85-7

Indole-4-methanol

Cat. No. B086150
M. Wt: 147.17 g/mol
InChI Key: BVSGXWCTWBZFEV-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

Diisobutylaluminum hydride (1 M in toluene; 1.3 mL, 1.3 mmol) was added to a solution of 1H-indole-4-carboxylic acid, methyl ester (85 mg, 0.49 mmol) in ether (1.6 mL) at −70° C. The solution was allowed to stir at −70° C. for 1 h, then at room temperature for 1 h. Ethyl acetate (20 mL) was added, and the solution was stirred with an aqueous solution of potassium sodium tartrate (30% w/v; 20 mL) for 30 min. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried (MgSO4), filtered, evaporated, and dried under high vacuum to give 1H-indole-4-methanol (73.2 mg, quantitative yield) which was used in the next step without further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[NH:11]1[C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([C:20](OC)=[O:21])[C:14]=2[CH:13]=[CH:12]1.C(OCC)(=O)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>CCOCC>[NH:11]1[C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([CH2:20][OH:21])[C:14]=2[CH:13]=[CH:12]1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
85 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
1.6 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
to stir at −70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=CC=2C(=CC=CC12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 73.2 mg
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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